3-(4-Fluorophenyl)-2-propenamide
3-(4-Fluorophenyl)-2-propenamide
Brand Name:
Vulcanchem
CAS No.:
127406-78-4
VCID:
VC21217537
InChI:
InChI=1S/C9H8FNO/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H2,11,12)/b6-3+
SMILES:
C1=CC(=CC=C1C=CC(=O)N)F
Molecular Formula:
C9H8FNO
Molecular Weight:
165.16 g/mol
3-(4-Fluorophenyl)-2-propenamide
CAS No.: 127406-78-4
Cat. No.: VC21217537
Molecular Formula: C9H8FNO
Molecular Weight: 165.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 127406-78-4 |
|---|---|
| Molecular Formula | C9H8FNO |
| Molecular Weight | 165.16 g/mol |
| IUPAC Name | (E)-3-(4-fluorophenyl)prop-2-enamide |
| Standard InChI | InChI=1S/C9H8FNO/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H2,11,12)/b6-3+ |
| Standard InChI Key | PNUAPSQYVPLFAN-ZZXKWVIFSA-N |
| Isomeric SMILES | C1=CC(=CC=C1/C=C/C(=O)N)F |
| SMILES | C1=CC(=CC=C1C=CC(=O)N)F |
| Canonical SMILES | C1=CC(=CC=C1C=CC(=O)N)F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator